Leu-Trp-Met-Arg-Phe
Description
Structure
2D Structure
Properties
Molecular Formula |
C37H53N9O6S |
|---|---|
Molecular Weight |
751.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C37H53N9O6S/c1-22(2)18-26(38)32(47)45-30(20-24-21-42-27-13-8-7-12-25(24)27)35(50)44-29(15-17-53-3)34(49)43-28(14-9-16-41-37(39)40)33(48)46-31(36(51)52)19-23-10-5-4-6-11-23/h4-8,10-13,21-22,26,28-31,42H,9,14-20,38H2,1-3H3,(H,43,49)(H,44,50)(H,45,47)(H,46,48)(H,51,52)(H4,39,40,41)/t26-,28-,29-,30-,31-/m0/s1 |
InChI Key |
XBXACJKRWWOWLI-PZBSVLGOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
sequence |
LWMRF |
Origin of Product |
United States |
Enzymatic Interactions and Inhibitory Profile
Dipeptidyl Peptidase III (DPP-III) Interaction
Leu-Trp-Met-Arg-Phe and its derivatives have been identified as notable inhibitors of Dipeptidyl Peptidase III (DPP-III), a zinc-dependent metalloenzyme involved in the degradation of various bioactive peptides, including enkephalins. tandfonline.comtandfonline.com The interaction is characterized by high potency and specific kinetic profiles.
The inhibitory strength of peptides related to this compound against DPP-III has been a subject of significant research. An analog of the subject peptide, this compound-Ala, is recognized as a highly potent inhibitor of DPP-III isolated from goat brain, demonstrating over 90% inhibition at a concentration of 0.5 mM. nih.govtandfonline.com Similarly, the shorter fragment, Leu-Trp-Met, also exhibits potent inhibition, with greater than 90% activity reduction at the same concentration. tandfonline.comtandfonline.com
Studies indicate that the inhibitory potency against DPP-III increases with the length of the peptide chain at the C-terminus. A comparative analysis of related peptides shows a clear trend in affinity, with Ki values decreasing in the order of Leu-Trp > Leu-Trp-Met > this compound-Ala. tandfonline.com This suggests that the addition of residues to the C-terminus enhances the binding and inhibitory effect on the enzyme. tandfonline.com
Table 1: Inhibition of Goat Brain DPP-III by this compound Analogs and Related Peptides
| Peptide | Concentration (mM) | % Inhibition | Reference |
|---|---|---|---|
| This compound-Ala | 0.5 | > 90% | tandfonline.com, tandfonline.com |
| Leu-Trp-Met | 0.5 | > 90% | tandfonline.com, tandfonline.com |
| Arg-Phe-Ala | 0.5 | > 90% | tandfonline.com |
| Trp-Met-Asp-Phe | 0.5 | ~80% | tandfonline.com |
| Gly-Phe-Leu | 0.5 | ~79% | tandfonline.com |
| Met-enkephalin | 0.5 | ~61% | tandfonline.com |
When compared to other known DPP-III inhibitors, the this compound series stands out. For instance, this compound-Ala is considered one of the most potent peptide inhibitors for goat brain DPP-III, followed by Arg-Phe-Ala and Gly-Phe-Leu. nih.gov The inhibitory constants (Ki) for many peptides have been determined, although direct comparison can be challenging due to variations in experimental conditions, such as the enzyme source and substrate used. tandfonline.com
Natural oligopeptides like tynorphin (Val-Val-Tyr-Pro-Trp) and spinorphin (B1681984) are also potent competitive inhibitors of DPP-III, with reported Ki values in the nanomolar to micromolar range for enzymes from different species. mdpi.com Tynorphin, in particular, is a highly specific and potent inhibitor of human DPP-III with a Ki value of 4.3 nM. mdpi.com In comparison, dipeptides such as Leu-Trp inhibit goat brain and human DPP-III with Ki values of 39 µM and 128 µM, respectively. mdpi.com The high percentage of inhibition shown by this compound-Ala suggests its affinity for the enzyme is comparable to that of other potent oligopeptide inhibitors. nih.govtandfonline.com
Table 2: Comparative Inhibition of DPP-III by Various Peptides
| Inhibitor | Enzyme Source | Ki Value | Reference |
|---|---|---|---|
| Tynorphin | Human | 4.3 nM | mdpi.com |
| Tynorphin | Monkey Brain | 75 nM | mdpi.com |
| Ile-Val-Tyr-Pro-Trp | Rat | 0.1 µM | mdpi.com |
| Spinorphin | Monkey Brain | 2.42 µM | mdpi.com |
| Tyr-Tyr | Rat Brain | 5.8 µM | mdpi.com |
| Tyr-Phe | Rat Brain | 8.4 µM | mdpi.com |
| Leu-Trp | Goat Brain | 39 µM | mdpi.com |
| Leu-Trp | Human | 128 µM | mdpi.com |
The mechanism of DPP-III inhibition involves a significant conformational change in the enzyme upon ligand binding. mdpi.com High-resolution crystal structures of human DPP-III with various peptides reveal that the enzyme's active site is located in a cleft between two domains, which closes upon peptide binding. mdpi.compnas.org This "induced fit" model is common for substrates and inhibitors alike. mdpi.com
For peptide inhibitors, the mode of binding does not always clearly distinguish them from substrates. mdpi.com Some peptides classified as inhibitors may in fact be very slowly hydrolyzed substrates. mdpi.com Computational studies on the hydrolysis of tynorphin, a potent inhibitor, suggest that the rate-determining step is not the chemical cleavage of the peptide bond but rather the slow release of the hydrolysis products from the active site. nih.gov This strong product stabilization within the active site effectively impedes the enzyme's regeneration for the next catalytic cycle. nih.gov It is plausible that this compound and its analogs inhibit DPP-III through a similar mechanism, acting as slow substrates whose products are tightly bound, thus leading to potent competitive or non-competitive inhibition.
The binding of peptides to DPP-III involves extensive interactions with various enzyme subsites. For the series Leu-Trp, Leu-Trp-Met, and this compound-Ala, the increasing affinity is attributed to important interactions at the S2' and S3' subsites of the enzyme. tandfonline.com The subsites of DPP-III are generally deep and somewhat hydrophobic, allowing them to accommodate a variety of residues, which explains the enzyme's relaxed specificity compared to other dipeptidyl peptidases. pnas.org
Crystal structures of DPP-III complexed with other peptides show common features, including extensive polar interactions involving the N-terminal residues of the peptide and hydrogen bonds between the peptide backbone and the enzyme's core. mdpi.com The C-terminal carboxylate of a bound peptide typically forms a salt bridge with a conserved arginine residue (Arg-669 in human DPP-III) in the binding cleft. pnas.org For a peptide like this compound, the bulky, hydrophobic side chains of Leucine, Tryptophan, and Phenylalanine, along with the long, flexible chain of Methionine and the positive charge of Arginine, would engage in a complex network of hydrophobic and electrostatic interactions within the enzyme's subsites, contributing to its strong binding affinity.
In silico analysis is a powerful tool for identifying potential bioactive peptides, including DPP-III inhibitors, from the primary sequences of dietary proteins. tandfonline.comresearchgate.net By searching for known DPP-III inhibitory fragments within larger protein sequences, researchers can predict which proteins are promising sources for these compounds. tandfonline.com Studies have analyzed numerous proteins from various food sources, such as chicken, bovine milk, and maize, identifying thousands of potential DPP-III inhibitory di- and tri-peptides. tandfonline.comtandfonline.com
For instance, in silico analysis of 69 proteins from 17 food commodities revealed 2,659 potential DPP-III inhibitory peptides. tandfonline.com Among chicken proteins, the β-subunit of hemoglobin showed the highest potential, while α-lactalbumin was the most promising among bovine milk proteins. tandfonline.com Although these computational studies primarily focus on identifying smaller peptide fragments, they establish a basis for further investigation into larger oligopeptides like this compound, which may be released through enzymatic hydrolysis of these precursor proteins. tandfonline.comtandfonline.com
Identification of Enzyme Subsite Interactions Critical for this compound Binding
Interactions with Other Peptidase Systems
While the interaction of this compound is most prominently documented with DPP-III, evidence suggests potential interactions with other peptidase systems.
A study on porcine calpain I and calpain II, which are calcium-dependent cysteine proteinases, found that the analog this compound-Ala is a substrate for both enzymes. nih.gov Calpains showed a general preference for cleaving peptides with a Tyr, Met, or Arg residue at the P1 position, preceded by a Leu or Val at the P2 position, a pattern consistent with the sequence of this peptide. nih.gov
The peptide was also tested against a dipeptidase from the bacterium Lactobacillus helveticus. In this case, this compound was not hydrolyzed, indicating it is not a substrate for this particular enzyme under the tested conditions. asm.org
Interactions with other major peptidases can be inferred from their known specificities. Chymotrypsin (B1334515), a digestive serine protease, preferentially cleaves peptide bonds after large hydrophobic residues like Phenylalanine, Tryptophan, and Tyrosine, and also accepts Leucine and Methionine at the P1 position. nih.govuomustansiriyah.edu.iq This suggests that this compound could be readily cleaved by chymotrypsin at multiple sites (Trp, Met, Phe). Trypsin specifically cleaves after basic residues like Arginine and Lysine, indicating a likely cleavage point after the Arginine residue in the pentapeptide. uomustansiriyah.edu.iq
There is no evidence to suggest significant inhibitory activity against Dipeptidyl Peptidase IV (DPP-IV), as potent inhibitors of this enzyme typically contain a Proline or Alanine residue at the penultimate N-terminal position, which this compound lacks. cambridge.orgmdpi.com
Aminooligopeptidase-Mediated Hydrolysis and Resistance to Cleavage
The interaction between this compound and aminooligopeptidases presents a notable case of substrate-mediated inhibition and resistance. When the pentapeptide was incubated with a purified aminooligopeptidase from rat small intestinal mucosa, the C-terminal dipeptide, Arg-Phe, was found to be resistant to hydrolysis. nih.govoup.com This resistance is not inherent to the dipeptide bond itself but is a consequence of the enzymatic process. The hydrolysis of the preceding amino acids (Leu, Trp, Met) by the aminooligopeptidase releases these hydrophobic amino acids into the medium. oup.com
The accumulation of these liberated hydrophobic amino acids, specifically L-tryptophan, L-methionine, and L-leucine, acts to inhibit the enzyme's activity. oup.com Further studies have shown that these hydrophobic L-amino acids function as competitive inhibitors of the brush-border membrane aminooligopeptidase, effectively preventing the cleavage of the remaining Arg-Phe dipeptide. oup.com This mechanism highlights the significant role that the byproducts of peptide hydrolysis can play in regulating enzyme activity. oup.comamanote.com
Conversely, research involving an aminopeptidase (B13392206) from a different source, the potato tuber (Solanum tuberosum), demonstrated that this enzyme could almost completely hydrolyze the pentapeptide H-Leu-Trp-Met-Arg-Phe-OH. scribd.com This suggests that the susceptibility of this compound to aminooligopeptidase hydrolysis is highly dependent on the specific enzyme and its origin.
Table 1: Hydrolysis of this compound by Rat Intestinal Aminooligopeptidase This table summarizes the findings from in vitro incubation studies.
| Component | Enzyme/Source | Observation | Reference |
| This compound | Purified aminooligopeptidase (Rat small intestinal mucosa) | C-terminal dipeptide (Arg-Phe) was resistant to hydrolysis. | nih.govoup.com |
| Liberated Amino Acids (L-Leu, L-Trp, L-Met) | Purified aminooligopeptidase (Rat small intestinal mucosa) | Acted as competitive inhibitors, preventing further cleavage. | oup.com |
| H-Leu-Trp-Met-Arg-Phe-OH | Aminopeptidase (Solanum tuberosum tuber) | Almost completely hydrolyzed. | scribd.com |
Cleavage by Chemotactic Factor Inactivator (CFI)
The Chemotactic Factor Inactivator (CFI), an aminopeptidase found in human serum, is known to degrade and inactivate various chemotactic peptides. Its mechanism involves the sequential cleavage of amino acids from the N-terminus of polypeptide substrates. nih.gov
Studies on the closely related hexapeptide, L-Leu-Trp-Met-Arg-Phe-Ala, have demonstrated that it is a substrate for CFI. The inactivator hydrolyzes the hexapeptide sequentially, starting from the N-terminal leucine. oup.com This aminopeptidase-like activity is the primary mechanism by which CFI inactivates leukotactic peptides. nih.govoup.com The efficiency of this process underscores the role of CFI in modulating inflammatory and chemotactic responses by breaking down signaling peptides like the this compound sequence.
Specificity of Bacterial Extracellular Peptidase Activity
Extracellular peptidases produced by various microorganisms exhibit activity towards this compound. In studies involving rumen bacteria, the pentapeptide was observed to be completely hydrolyzed by extracellular peptidases into smaller units before cellular transport. cloudfront.net The degradation was extensive, with the pentapeptide being broken down into at least eight different components, indicating multiple cleavage sites. cloudfront.net
Furthermore, extracellular proteases from several fungal species, including Penicillium roqueforti, Penicillium caseicolum, Aspergillus sojae, and Aspergillus oryzae, have been shown to act on the related hexapeptide, this compound-Ala. jci.org This broad activity among different microbial species highlights the general susceptibility of this peptide structure to degradation by bacterial and fungal extracellular enzymes. researchgate.net These enzymes play a crucial role in protein degradation and nutrient acquisition for the microorganisms.
Preferential Cleavage Sites by Non-DPP-III Proteases
Beyond DPP-III, other proteases demonstrate specific cleavage patterns on the this compound sequence. Porcine calpains (Calpain I and Calpain II), which are calcium-dependent, non-lysosomal cysteine proteases, have been shown to hydrolyze the related hexapeptide this compound-Ala. These enzymes exhibit a general preference for cleavage at sites with a Tyr, Met, or Arg residue in the P1 position, which is immediately N-terminal to the cleaved bond. This preference is further defined by a preceding Leu or Val residue in the P2 position. For the this compound sequence, this suggests preferential cleavage at the Met-Arg and Arg-Phe bonds.
Another example of a non-DPP-III protease is gametolysin, a metalloproteinase from the algae Chlamydomonas reinhardtii, which is also capable of cleaving this compound-Ala. The activity of these diverse proteases indicates that the peptide is susceptible to cleavage at multiple internal sites, depending on the specific enzyme involved.
Table 2: Preferential Cleavage of this compound-Ala by Calpain This table outlines the substrate specificity of porcine calpains I and II based on research findings.
| Enzyme | General Preference (P2 Position) | General Preference (P1 Position) | Implied Cleavage Site in Sequence | Reference |
| Calpain I & II | Leu or Val | Tyr, Met, or Arg | Met-Arg, Arg-Phe |
Peptide Transport and Cellular Uptake Mechanisms
Intact Peptide Transport Mechanisms in Prokaryotic Systems
Prokaryotic organisms have developed sophisticated systems to acquire peptides from their surroundings. For the pentapeptide Leu-Trp-Met-Arg-Phe, evidence points towards the existence of mechanisms for its transport into the cell in its intact form. In the bacterium Streptococcus bovis, it has been demonstrated that this peptide, with a molecular weight of 751 Da, can be transported across the cell membrane without prior hydrolysis. nih.gov This capability indicates the presence of peptide transport systems capable of handling oligopeptides of this size.
In bacteria such as Escherichia coli and Salmonella typhimurium, three primary peptide transport systems have been identified: the oligopeptide permease (Opp) system, the tripeptide permease (Tpp) system, and the dipeptide permease (Dpp) system. umich.edu The Opp system is particularly relevant as it is known to transport oligopeptides consisting of up to six amino acids. umich.edu While the specific transporters for this compound in S. bovis have not been fully elucidated, it is plausible that an Opp-like system is responsible for its intact uptake. These transport systems are typically ATP-binding cassette (ABC) transporters, which utilize the energy from ATP hydrolysis to move substrates across the cell membrane.
The process of intact peptide transport offers a significant advantage to the bacterium by efficiently internalizing multiple amino acid residues in a single event. Once inside the cytoplasm, the peptide can be broken down by intracellular peptidases, releasing the constituent amino acids for protein synthesis or other metabolic processes.
Influence of Hydrolysis on Peptide and Amino Acid Transport
This rapid breakdown suggests that a substantial portion of the peptide is cleaved into smaller fragments and individual amino acids before transport. In such cases, the bacterium relies on a different set of transporters to internalize these hydrolysis products. Bacteria possess a variety of amino acid transport systems, which can be specific for individual amino acids or groups of related amino acids. dspmuranchi.ac.innih.gov
Research on the related bacterium Streptococcus sanguis provides further insight into the processing of arginine-containing peptides. When S. sanguis was exposed to this compound, the peptide disappeared from the medium within five minutes. asm.org Notably, intermediate peptide fragments like Leu-Trp-Met-Arg or Leu-Trp-Met were not detected, suggesting a very rapid and complete hydrolysis to free amino acids. asm.org The released amino acids, including ornithine (derived from the catabolism of arginine), were then available for transport into the cell. asm.org
The dual mechanism of intact peptide transport and extracellular hydrolysis followed by amino acid uptake provides metabolic flexibility to the bacterium, allowing it to efficiently scavenge for essential nutrients from its environment. The predominance of one pathway over the other may depend on various factors, including the concentration of the peptide and the activity of extracellular proteases.
| Feature | Intact Peptide Transport | Transport via Hydrolysis |
| Substrate | This compound | Free amino acids (Leu, Trp, Met, Arg, Phe) and smaller peptide fragments |
| Transport System | Likely an oligopeptide permease (Opp) system (an ABC transporter) | Various specific amino acid and di/tri-peptide transporters |
| Energy Source | ATP hydrolysis | Proton motive force or ATP hydrolysis |
| Key Observation | Transport of the 751 Da peptide without prior breakdown nih.gov | Complete hydrolysis into eight products within 10 minutes in S. bovis nih.gov |
Modulation of Peptide Transport by Protease Inhibitors
The transport of this compound is significantly influenced by the activity of proteases. The proteolytic activity in Streptococcus bovis has been characterized as being largely cell-associated and of the serine-protease type. nih.gov The use of protease inhibitors has demonstrated that the extent and nature of peptide transport can be modulated. nih.gov
When protease inhibitors are introduced, the extracellular hydrolysis of this compound is reduced. This inhibition of enzymatic breakdown would consequently lead to a greater proportion of the peptide being available for intact transport. This suggests that under conditions where protease activity is limited, the uptake of the full-length peptide becomes the more dominant mechanism for the acquisition of its constituent amino acids.
While the specific protease inhibitors used in the direct study of this compound transport in S. bovis were not detailed in the available literature, it is known that serine protease inhibitors act by irreversibly binding to the active site of these enzymes. nih.gov This action would prevent the cleavage of the peptide bonds within this compound, thereby preserving the intact pentapeptide for uptake by the relevant transport systems. The modulation of peptide transport by protease inhibitors underscores the intricate interplay between enzymatic activity and membrane transport in bacterial nutrient acquisition.
| Condition | Effect on this compound | Primary Transport Pathway |
| No Inhibitor | Rapid extracellular hydrolysis | Hydrolysis followed by amino acid/small peptide uptake |
| With Protease Inhibitor | Reduced extracellular hydrolysis | Intact peptide transport |
Peptide Peptide and Peptide Protein Interactions
Sense-Antisense Peptide Binding and Affinity Characteristics
A key concept in peptide-peptide interaction is the Molecular Recognition Theory, which posits that peptides derived from complementary, or "sense" and "antisense," strands of DNA can exhibit specific binding affinity for one another. nih.govirb.hr This theory suggests that interactions are driven by contrasting hydropathic properties and complementary structures, which facilitate specific, high-affinity binding through hydrophobic interactions, electrostatic forces, and hydrogen bonding. nih.gov This principle provides a rational basis for designing peptides that can interact with specific biological targets. irb.hrnih.gov
Research has demonstrated that the pentapeptide Leu-Trp-Met-Arg-Phe engages in such specific interactions. A study utilizing NMR spectroscopy revealed that this compound exhibits strong binding to peptides designed based on antisense principles. researchgate.net Specifically, it was found to bind strongly to the tripeptides Glu-Thr-Tyr and Tyr-Ser-Lys, as well as the pentapeptide Glu-Thr-Tyr-Ser-Lys, which are considered complementary sequences. researchgate.net This suggests that the interaction is not random but is guided by the principles of molecular recognition, where amino acid residue interactions are specified by the genetic code. researchgate.net
| Peptide | Binding Partner | Observed Affinity | Methodology |
|---|---|---|---|
| This compound | Glu-Thr-Tyr | Strong | NMR Spectroscopy |
| This compound | Tyr-Ser-Lys | Strong | NMR Spectroscopy |
| This compound | Glu-Thr-Tyr-Ser-Lys | Strong | NMR Spectroscopy |
Methodological Approaches for Analyzing Peptide Interaction Dynamics
A variety of sophisticated techniques are employed to elucidate the dynamics of peptide interactions. The choice of method depends on the specific question being addressed, from identifying binding partners to quantifying affinity and characterizing the structural basis of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy : As mentioned, NMR is a powerful tool for studying peptide interactions. It was instrumental in demonstrating the strong binding between this compound and its antisense counterparts, providing insights into the specific residues involved in the interaction. researchgate.net
Encapsulation and Release Studies : The interaction of this compound with proteins has been quantified through encapsulation studies. In one such study, the peptide was successfully encapsulated in whey protein microbeads. rsc.org This research determined a high equilibrium constant (K) for the pentapeptide, indicating a strong preference for the protein microbead environment over the aqueous phase, driven largely by hydrophobic interactions. rsc.org The release kinetics were also measured, showing a slow release rate consistent with strong peptide-protein interaction. rsc.org
Mass Spectrometry (MS) and Density Functional Theory (DFT) : These methods have been used to study fragments of the peptide, such as Leu-Trp-Met-Arg. acs.org By generating lanthanide-peptide complexes in the gas phase, researchers deduced the number of binding sites provided by the peptide. acs.org For the Leu-Trp-Met-Arg fragment, seven binding sites were identified, including coordination through oxygen atoms, the sulfur atom of methionine, and the indole (B1671886) group of the tryptophan residue, which acts as a powerful electron donor. acs.org
Computational and Simulation Techniques : A range of computational methods are available for predicting and analyzing peptide interactions.
Quasi-chemical Approximation : This is a method used to infer the strength of pairwise interactions from the relative abundance of amino acid pairs in contact within protein structures. arxiv.orgsissa.it
Iterative Stochastic Techniques : These approaches refine potential parameters by simulating interactions and systematically modifying them to stabilize native protein structures, providing a more accurate picture of the free energy landscape. sissa.it
Fragment Molecular Orbital (FMO) Method : The FMO method provides precise analysis of interaction energies by breaking down molecules into fragments and calculating their interactions, offering detailed insights into forces like dispersion and electrostatic interactions between specific amino acid pairs. jst.go.jp
Mixed-Solvent Molecular Dynamics (MSMD) : This simulation technique uses amino acid residues as probes to map "hotspots" on protein surfaces that are favorable for peptide binding, helping to identify key residues for interaction. acs.org
| Parameter | Value | Significance |
|---|---|---|
| Equilibrium Constant (K) | 37 | Indicates high distribution into the protein microbeads. |
| Average Release Rate Constant (after 1h) | 0.014 min⁻¹ | Shows slow release, suggesting strong interaction. |
Modulation of Receptor Binding through Peptide Interactions
The interaction of this compound with proteins can modulate their function, a critical aspect of its potential bioactivity.
Enzyme Inhibition : A closely related hexapeptide, this compound-Ala, has been identified as a potent inhibitor of Dipeptidyl peptidase III (DPP-III), an enzyme involved in the degradation of bioactive peptides like enkephalins. tandfonline.comtandfonline.com Studies showed that this hexapeptide caused more than 90% inhibition of DPP-III activity at a concentration of 0.5 mM, demonstrating a strong and specific peptide-protein interaction that modulates enzyme function. tandfonline.com
Receptor Interaction Motifs : The C-terminal Arg-Phe sequence present in this compound is a recognized motif in other bioactive peptides. nih.gov Peptides containing this sequence, such as those related to FMRFamide (FMRFa), are known to interact with specific G protein-coupled receptors (GPCRs), like the FMRFa/NPFFa receptor, and can induce physiological responses, including cardiovascular effects. nih.govresearchgate.net This suggests a potential mechanism by which this compound could interact with and modulate specific receptor systems.
Modification through Interaction : The chemical nature of the peptide itself can be altered through interactions, which in turn can modulate its binding capabilities. For instance, the methionine and tryptophan residues within this compound are susceptible to oxidation by systems such as myeloperoxidase-Cl⁻-H₂O₂. nih.gov This interaction results in a modified peptide containing methionine sulphoxide and oxidized tryptophan, without cleavage of the peptide backbone. nih.gov Such oxidative modification could alter the peptide's conformation and physicochemical properties, thereby modulating its affinity for its binding partners and receptors.
| Inhibitory Peptide | Concentration | % Inhibition |
|---|---|---|
| This compound-Ala | 0.5 mM | >90% |
Metabolic Transformations and Chemical Stability
Enzymatic Degradation Pathways and Metabolite Identification
The primary route of metabolic inactivation for Leu-Trp-Met-Arg-Phe is through enzymatic degradation. Research has demonstrated that aminopeptidases play a crucial role in its breakdown. An aminopeptidase (B13392206) from Pseudomonas fluorescens has been shown to almost completely hydrolyze the pentapeptide. dairy-journal.org This enzymatic action likely involves the cleavage of peptide bonds, liberating individual amino acids such as Leucine, Tryptophan, Methionine, and Valine, which are often components of bitter peptides. dairy-journal.org
In studies involving the addition of activator peptides, pepsin has been observed to cleave Leu-Trp-Met-Arg. nih.gov Furthermore, some studies indicate that chymotrypsin (B1334515) can cleave peptide bonds on the carboxyl side of aromatic amino acids like Phenylalanine and Tryptophan, suggesting another potential degradation pathway for this compound. pearson.com The degradation of the peptide into smaller fragments and constituent amino acids effectively terminates its biological signaling.
Table 1: Potential Enzymatic Cleavage Sites and Metabolites of this compound
| Enzyme | Potential Cleavage Site | Potential Metabolites |
|---|---|---|
| Aminopeptidase | Between Leu and Trp | Leucine, Trp-Met-Arg-Phe |
| Pepsin | Various internal peptide bonds | Various smaller peptide fragments |
| Chymotrypsin | After Trp and Phe | Leu-Trp, Met-Arg-Phe, Leu-Trp-Met-Arg, Phenylalanine |
Oxidative Modifications Mediated by Enzyme Systems (e.g., Myeloperoxidase)
Beyond direct enzymatic cleavage, this compound is susceptible to oxidative modifications that can alter its structure and function. The myeloperoxidase (MPO) system, which generates potent oxidizing agents like hypochlorous acid (HOCl), is a key mediator of this process. nih.gov The amino acid residues most vulnerable to oxidation within the peptide are Methionine and Tryptophan. nih.govcreative-proteomics.com
The interaction of the peptide with the MPO-Cl--H2O2 system leads to the consecutive oxidation of its most susceptible amino acids. nih.govcnjournals.com The Methionine residue is readily oxidized to Methionine sulfoxide (B87167), while the Tryptophan residue is also a primary target. nih.govcnjournals.com These oxidative events can occur without breaking the peptide bonds, resulting in a modified peptide with altered chemical properties. nih.govcnjournals.com Such modifications are significant as they can occur during inflammatory processes where MPO is active, potentially modulating the peptide's biological effects. portlandpress.com
Characterization of Oxidized Peptide Products
The products resulting from the oxidation of this compound have been identified and characterized. When the peptide is subjected to oxidation by the myeloperoxidase system or directly by hypochlorous acid, specific modified products are formed. nih.gov
The primary and most well-characterized oxidized product is the Methionine sulfoxide derivative of the parent peptide. nih.gov The Tryptophan residue can also be oxidized to a derivative of 2-oxoindolone. nih.govcnjournals.com These modifications result in a new molecular entity where the original peptide sequence is retained but incorporates oxidized amino acid residues. nih.gov The formation of these products confirms that the peptide's chemical integrity can be compromised under oxidative stress, leading to a modified peptide with potentially different biological activities.
Table 2: Characterized Oxidized Products of this compound
| Original Peptide | Oxidizing System | Site of Modification | Oxidized Product |
|---|---|---|---|
| This compound | Myeloperoxidase-Cl--H2O2 / Hypochlorite | Methionine | Leu-Trp-Met(O)-Arg-Phe (Methionine sulfoxide derivative) |
| This compound | Myeloperoxidase-Cl--H2O2 / Hypochlorite | Tryptophan | 2-oxoindolone derivative of Tryptophan within the peptide |
Synthetic Methodologies and Analog Design
Principles of Solid-Phase Peptide Synthesis for Leu-Trp-Met-Arg-Phe
Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides such as this compound. thaiscience.info This technique, pioneered by R.B. Merrifield, involves building a peptide chain sequentially while one end is attached to an insoluble solid support or resin. 20.210.105 The general process offers significant advantages by simplifying the purification process, as excess reagents and by-products in the liquid phase can be washed away after each step, with the desired peptide remaining anchored to the solid phase. thaiscience.info20.210.105
The synthesis of this compound via SPPS would proceed as follows:
Resin Attachment : The C-terminal amino acid, Phenylalanine (Phe), is covalently linked to a solid resin support, often a polystyrene-based resin like a Rink-amide resin for producing a C-terminal amide. thaiscience.info The amino group of this first amino acid is temporarily blocked, most commonly with a Fluorenylmethyloxycarbonyl (Fmoc) group. thaiscience.info
Deprotection : The Fmoc protecting group on the resin-bound Phenylalanine is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), exposing a free amino group.
Coupling : The next amino acid in the sequence, Arginine (Arg), is introduced. Its carboxylic acid group is activated using coupling reagents like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate) or HATU (N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) to facilitate the formation of a peptide bond with the free amino group of the resin-bound Phe. thaiscience.info The amino group of the incoming Arginine is protected with an Fmoc group, and its reactive side chain is also protected (e.g., with a Pbf group) to prevent side reactions. thaiscience.info
Iterative Cycles : The deprotection and coupling steps are repeated for each subsequent amino acid—Methionine (Met), Tryptophan (Trp), and finally Leucine (Leu)—to elongate the peptide chain in the C-to-N direction.
Cleavage and Final Deprotection : Once the full sequence is assembled, the peptide is cleaved from the solid resin. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA). wvu.edu This final step also removes the protecting groups from the amino acid side chains. Scavengers like water and triisopropylsilane (B1312306) are included in the cocktail to protect sensitive residues like Tryptophan and Methionine from degradation. wvu.edu
The synthesis of this specific peptide requires special consideration for certain amino acids. Tryptophan can be degraded by acid during cleavage, and Methionine is susceptible to oxidation. wvu.edu The guanidinium (B1211019) group of Arginine is highly basic and requires robust side-chain protection throughout the synthesis. thaiscience.info
Rational Design and Preparation of this compound Analogs
This compound is structurally related to the FMRFamide (Phe-Met-Arg-Phe-NH₂) family of neuropeptides, which are known for their widespread roles in regulating physiological processes in invertebrates. frontiersin.orgnih.gov Analogs of this compound are designed and synthesized to explore and refine its biological activity, improve stability, and understand the role of each amino acid in its function. researchgate.net Rational design strategies often involve systematic modifications to the parent peptide sequence. rsc.org
Common strategies for designing analogs include:
Alanine Scanning (Ala-scan) : Each amino acid in the sequence is systematically replaced with Alanine. rsc.org This helps to identify key residues ("hot spots") that are critical for the peptide's activity. For example, replacing Arg or Phe could lead to a significant loss of function if they are essential for receptor binding or enzymatic interaction.
D-Amino Acid Substitution : Replacing a naturally occurring L-amino acid with its D-isomer can provide valuable information about the conformational requirements for activity and can significantly increase the peptide's resistance to degradation by proteases. A D-amino acid substitution in a critical binding region often leads to reduced or abolished activity, whereas a substitution at a less critical position might enhance stability without compromising potency. soton.ac.uk
Truncation and Extension : Analogs can be created by systematically removing amino acids from either the N- or C-terminus (truncation) or by adding amino acids (extension). This helps to determine the minimal sequence required for activity. For instance, the C-terminal dipeptide Arg-Phe-NH₂ is a common motif in FMRFamide-like peptides and is often crucial for their biological effects. frontiersin.org
Substitution with Unnatural or Modified Amino Acids : Introducing non-proteinogenic amino acids can confer unique properties. For example, replacing Leu with another hydrophobic amino acid like norleucine (Nle) or cyclohexylalanine (Cha) can probe the importance of side-chain size and shape for activity. google.com
The preparation of these analogs follows the same solid-phase peptide synthesis principles outlined previously, with the desired modified amino acid being incorporated at the appropriate step in the sequence. researchgate.net
Table 1: Examples of Rationally Designed this compound Analogs and Design Rationale
| Analog Sequence | Modification Type | Rationale |
|---|---|---|
| Ala -Trp-Met-Arg-Phe | Alanine Scanning | To determine the importance of the N-terminal Leucine for biological activity. |
| Leu-Ala -Met-Arg-Phe | Alanine Scanning | To probe the functional role of the Tryptophan residue. |
| Leu-Trp-Met-Ala -Phe | Alanine Scanning | To assess the contribution of the basic Arginine residue to peptide function. |
| Leu-Trp-Met-Arg-Ala | Alanine Scanning | To evaluate the importance of the C-terminal Phenylalanine. |
| Leu-Trp-Met-D-Arg -Phe | D-Amino Acid Scan | To investigate the stereochemical requirement at position 4 and increase proteolytic stability. |
| Trp-Met-Arg-Phe | N-terminal Truncation | To determine if the N-terminal Leucine is essential for activity. |
| This compound-Ala | C-terminal Extension | To study the effect of C-terminal extension on enzyme substrate recognition. nih.govtandfonline.com |
| Leu-Trp-Nle -Arg-Phe | Unnatural Substitution | To create a non-oxidizable analog by replacing Methionine with Norleucine. |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Enzymatic Inhibition and Other Biological Activities
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies have provided insights into their roles as enzyme substrates and inhibitors.
A closely related analog, This compound-Ala , has been identified as a substrate for calpains, a family of calcium-dependent cysteine proteases. nih.gov Studies on porcine calpain I and calpain II showed that these enzymes cleave a variety of peptides, with a general preference for a Tyr, Met, or Arg residue in the P1 position (the amino acid on the N-terminal side of the scissile bond), preceded by a large hydrophobic residue like Leucine or Valine in the P2 position. nih.gov The sequence this compound-Ala fits this preference, suggesting it can be recognized and hydrolyzed by these enzymes.
Furthermore, this compound-Ala has been noted for its inhibitory activity against Dipeptidyl peptidase-III (DPP-III), a metalloenzyme involved in peptide metabolism. tandfonline.com Oligopeptides containing this sequence showed over 90% inhibition of DPP-III, highlighting its potential as a modulator of this enzyme. tandfonline.com The inhibitory potency of peptides against peptidases often depends on the specific amino acids at the N-terminus and their interaction with the enzyme's active site. ul.ie
The SAR of this compound and its derivatives can be inferred from studies on related peptides:
Role of Hydrophobic Residues : The hydrophobic amino acids Leucine and Tryptophan at the N-terminus are likely important for interactions with hydrophobic pockets in enzyme active sites or receptors. mdpi.com The indole (B1671886) ring of Tryptophan, in particular, can engage in significant binding interactions. mdpi.com
Importance of the Arginine Residue : The positively charged side chain of Arginine is often critical for forming ionic bonds with negatively charged residues (e.g., Aspartic or Glutamic acid) in a binding site. This is a key interaction for many protease inhibitors and receptor ligands. hzdr.de
C-Terminal Residues : The C-terminal Arg-Phe motif is a hallmark of the FMRFamide-like peptide family and is crucial for their interaction with specific G-protein coupled receptors. frontiersin.org While this compound is not amidated at the C-terminus, the Arg-Phe dipeptide sequence is still a significant structural feature. In studies of angiotensin-converting enzyme inhibitors, the C-terminal dipeptide sequence was found to be a major determinant of binding affinity. researchgate.net
Table 2: Summary of Biological Activities and SAR Findings for this compound and Related Peptides
| Peptide/Derivative | Biological Target/Activity | Key Structural Features and SAR Insights | Citation(s) |
|---|---|---|---|
| This compound-Ala | Substrate for Calpain I and II | The sequence shows a preference for Arg at the P1' position and a large hydrophobic residue (Met) at P1, consistent with calpain specificity. | nih.gov |
| This compound-Ala | Inhibitor of Dipeptidyl Peptidase-III (DPP-III) | Demonstrated >90% inhibition, suggesting strong binding to the enzyme's active site. | tandfonline.com |
| FMRFamide-like Peptides (FaLPs) | Neuromodulation, Myotropic activity | The C-terminal Arg-Phe-NH₂ motif is critical for receptor binding and biological activity. | frontiersin.orgfrontiersin.org |
| Tryptophan-containing dipeptides | Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) | The Trp residue was found to be a competitive inhibitor of DPP-IV, indicating its importance for binding to the active site. | ul.ie |
| Trout Bradykinin ([Arg⁰,Trp⁵,Leu⁸]-BK) | Myotropic activity | The Trp⁵ residue was shown to be of critical importance in the binding of the peptide to its receptor. | researchgate.net |
Advanced Analytical and Characterization Techniques
High-Sensitivity Sequence Analysis for Peptide Elucidation
Determining the precise order of amino acids in a peptide is fundamental to its characterization. High-sensitivity sequencing methods are crucial, especially when dealing with low-abundance neuropeptides.
Historically, Edman degradation was a standard method for determining the primary sequence of peptides. nih.gov This technique involves the stepwise removal and identification of N-terminal amino acids. Modern adaptations have significantly increased its sensitivity. For instance, a manual high-sensitivity sequencing method using 4-NN-dimethylaminoazobenzene 4'-isothiocyanate (DABITC) as a coupling reagent has been successfully tested on a related hexapeptide, Leu-Trp-Met-Arg-Phe-Ala. nih.govnih.gov This method allows for the sequencing of small amounts (2-10 nmol) of peptides, with the resulting amino acid derivatives identified by thin-layer chromatography (TLC). nih.govnih.gov The use of chromophoric reagents like DABITC enhances detectability, making it a viable option for sequencing picomole quantities of peptides. nih.gov
Mass spectrometry (MS) has also become a cornerstone of peptide sequencing due to its high throughput and sensitivity. nih.govnsf.gov Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) allow for the fragmentation of the peptide and subsequent determination of its amino acid sequence based on the fragment ions. nsf.gov This "bottom-up" proteomics approach is powerful for identifying peptides from complex mixtures without prior knowledge of the analyte. nsf.govjove.com
Chromatographic Separation Techniques for Peptide and Fragment Analysis
Chromatography is indispensable for purifying peptides and their fragments before and during analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for peptide separation. researchgate.netnih.gov
In RP-HPLC, peptides are separated based on their hydrophobicity. A nonpolar stationary phase, typically a C18 silica-based column, is used with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) (ACN), with additives like formic acid (FA) or trifluoroacetic acid (TFA). jove.comresearchgate.net For instance, neuropeptides can be effectively separated using a C18 capillary column with a gradient of acetonitrile in 0.1% formic acid. pnas.org The choice of stationary phase chemistry and mobile phase composition is critical for achieving optimal separation. researchgate.net Studies comparing different fused-core stationary phases (C18, Amide, Phenyl-hexyl) have shown that an RP-amide column with an acetonitrile/formic acid gradient can provide excellent performance for separating structurally diverse peptides. researchgate.net
The retention time of each amino acid in the this compound sequence can be influenced by the specific chromatographic conditions. While direct HPLC data for the complete pentapeptide is specific to experimental setups, the general elution behavior of its constituent amino acids is known. In various TLC and HPLC systems, hydrophobic amino acids like Leucine (Leu), Tryptophan (Trp), Methionine (Met), and Phenylalanine (Phe) tend to migrate faster or have shorter retention times in normal-phase systems and longer retention times in reversed-phase systems compared to more polar amino acids. akjournals.com Arginine (Arg), being basic and hydrophilic, will have distinctly different retention behavior.
Table 1: General Chromatographic Properties of Constituent Amino Acids
| Amino Acid | Abbreviation | Key Physicochemical Property | Expected RP-HPLC Behavior |
|---|---|---|---|
| Leucine | Leu | Hydrophobic, Aliphatic | Strong retention |
| Tryptophan | Trp | Hydrophobic, Aromatic | Strong retention, UV active |
| Methionine | Met | Hydrophobic, Sulfur-containing | Moderate-strong retention |
| Arginine | Arg | Basic, Hydrophilic | Weak retention |
| Phenylalanine | Phe | Hydrophobic, Aromatic | Strong retention, UV active |
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are vital for investigating the three-dimensional structure and conformation of peptides in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the peptide's structure at an atomic level. 1H NMR and 13C NMR can be used to identify the amino acids present after hydrolysis and to determine their relative quantities. spectralservice.de For intact peptides, two-dimensional NMR experiments like COSY, TOCSY, and NOESY are used to assign proton resonances and determine through-bond and through-space connectivities, which helps in defining the peptide's conformation. uzh.ch Studies have demonstrated the use of NMR to investigate the binding interactions of peptides like this compound with other molecules, revealing which residues are involved in the interaction. researchgate.net For example, the aromatic protons of Tryptophan and Phenylalanine and the alkyl protons of Leucine and Methionine would yield characteristic signals that can be monitored for changes upon binding. researchgate.netnih.gov
Circular Dichroism (CD) Spectroscopy is a highly sensitive method for studying the secondary structure of peptides. biorxiv.orgsubr.edu In the far-UV region (170-260 nm), the peptide backbone absorbs light, and the resulting CD spectrum is characteristic of secondary structures like α-helices, β-sheets, and random coils. chiralabsxl.com The conformation of FMRFamide-related peptides has been analyzed by CD spectroscopy in different environments, including aqueous buffers and membrane-mimicking solvents, to understand how structure is influenced by the surrounding medium. researchgate.net This is crucial as the biological activity of a peptide is often linked to the specific conformation it adopts when binding to its receptor.
Mass Spectrometry for Peptide Identification and Post-Translational Modification Analysis
Mass spectrometry (MS) is a powerful tool for the unambiguous identification of peptides and the analysis of any modifications. nsf.gov It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques used for peptides. jove.com ESI-MS is particularly useful for analyzing neuropeptides, often producing multiply charged molecular ions without fragmentation, which simplifies the spectrum. acs.org For this compound, ESI-MS would be expected to show a prominent protonated molecular ion [M+H]+ and potentially doubly charged ions [M+2H]2+ due to the basic arginine residue.
Collision-induced dissociation (CID) is a tandem MS technique used to fragment the peptide inside the mass spectrometer. The resulting fragment ions (typically b- and y-ions) provide sequence information. acs.org Studies on the fragmentation of a related hexapeptide, LWMRFA, have been conducted to understand these mechanisms. lew.ro In a study involving metal complexation, the CID spectrum of [La(Leu-Trp-Met-Arg)]3+ was analyzed, revealing specific fragmentation patterns, including a minor channel involving the cleavage of the tryptophan side chain. acs.orgnih.gov
MS is also the primary method for identifying post-translational modifications (PTMs). While no PTMs are inherently part of the this compound structure, MS can detect modifications like oxidation of the methionine or tryptophan residues, which can occur during synthesis or sample handling. pnas.org
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Method of Determination |
|---|---|---|
| Monoisotopic Mass | 732.3904 Da | Calculation |
| [M+H]+ | 733.3977 m/z | ESI-MS, MALDI-MS |
| [M+2H]2+ | 367.2025 m/z | ESI-MS |
Note: m/z values are for the most abundant isotope.
Gas-Phase Sequencing Techniques for Immobilized Peptides
Gas-phase sequencing offers a high-sensitivity approach for analyzing peptides that have been immobilized on a solid support. This method combines the principles of Edman chemistry with the advantages of gas-phase reagents, minimizing sample loss and improving yields for low-picomole level analysis. nih.govtaylorfrancis.com
In this technique, the peptide is covalently attached to a support, such as a derivatized glass fiber or polyvinylidene difluoride (PVDF) membrane. nih.govtandfonline.com The immobilization can be achieved by targeting the C-terminal carboxyl group or side-chain carboxyl groups. nih.gov Once immobilized, the sequencing chemistry is performed in a gas-phase sequencer. The use of gaseous reagents for the coupling and cleavage steps of the Edman degradation results in cleaner analyses and slightly higher repetitive yields compared to liquid-phase methods. nih.gov
This approach allows for more flexible sequencing conditions and the use of alternative, highly detectable reagents. nih.gov For example, fluorescent Edman-type reagents like fluorescein (B123965) isothiocyanate (FITC) have been adapted for gas-phase sequencers to enhance sensitivity, enabling the identification of amino acid sequences from as little as 5 pmol of protein. tandfonline.com While direct application on this compound is not detailed in the provided context, the methods developed for other peptides and proteins are directly applicable. nih.govresearchgate.net More recent innovations include real-time single-molecule protein sequencing where surface-immobilized peptides are identified by dye-labeled recognizers and enzymatic cleavage on a semiconductor chip. biorxiv.org
Applications in Research Methodologies
Utility as a Model Peptide in Biochemical and Enzymatic Assays
Leu-Trp-Met-Arg-Phe and its analogues have been instrumental as model substrates and inhibitors in the characterization of various enzymes and biochemical processes.
In studies of intestinal enzymes, the pentapeptide this compound was used as a substrate to investigate the activity of a purified aminooligopeptidase from rat small intestinal mucosa. nih.gov When incubated with the enzyme, the peptide was hydrolyzed, but the resulting C-terminal dipeptide, Arg-Phe, was found to be resistant to further breakdown. nih.gov This resistance was attributed to the accumulation of inhibitory hydrophobic amino acids, such as L-tryptophan and L-methionine, which are liberated during the initial hydrolysis. nih.gov This research highlights the peptide's role in understanding the complex dynamics of protein digestion and the feedback inhibition mechanisms within intestinal brush-border membrane peptidases. nih.gov
Similarly, the metabolic processing of this compound has been examined in microbiological contexts. When incubated with resting cells of the bacterium Streptococcus sanguis, the pentapeptide was observed to disappear from the culture medium within five minutes. asm.org The study tracked the release of the constituent free amino acids, providing insights into the peptide uptake and enzymatic degradation pathways of the microorganism. asm.org
The closely related hexapeptide, this compound-Ala, has been employed as a model peptide to develop and refine protein sequencing technologies. tandfonline.com Researchers used this peptide to overcome the challenge of sequencing small peptides with automated spinning cup sequencers, where such peptides are often lost in the solvent washes. tandfonline.com By covalently attaching the hexapeptide to the larger protein, equine cytochrome c, its complete amino acid sequence could be readily determined with a repetitive yield of 95-96%. tandfonline.com This demonstrated the utility of using a model peptide to validate and improve biochemical research techniques. tandfonline.com
Furthermore, this compound-Ala has been identified as a potent inhibitor of dipeptidyl peptidase-III (DPP-III), an enzyme involved in pain modulation. tandfonline.comtandfonline.com In a study characterizing DPP-III from goat brain, this hexapeptide demonstrated over 90% inhibition of the enzyme's activity at a concentration of 0.5 mM. tandfonline.comtandfonline.com Such findings are crucial for characterizing the active site of enzymes and for screening potential therapeutic lead compounds. tandfonline.com
Table 1: Use of this compound and Analogues in Enzymatic Assays
| Peptide | Assay Type | Enzyme/System Studied | Key Finding | Reference |
|---|---|---|---|---|
| This compound | Substrate Hydrolysis | Rat Intestinal Aminooligopeptidase | Used to study enzymatic hydrolysis and feedback inhibition by liberated amino acids. | nih.gov |
| This compound | Metabolic Processing | Streptococcus sanguis | Demonstrated rapid uptake and breakdown by bacterial cells. | asm.org |
| This compound-Ala | Method Development | Automated Peptide Sequencer | Served as a model peptide to improve sequencing efficiency for small peptides. | tandfonline.com |
| This compound-Ala | Enzyme Inhibition | Goat Brain DPP-III | Acted as a potent inhibitor, aiding in the characterization of the enzyme's active site. | tandfonline.comtandfonline.com |
Encapsulation Methodologies for Controlled Release Studies in Research Settings
The encapsulation of this compound is a key area of research for developing controlled-release systems, which are vital for protecting bioactive peptides and ensuring their delivery to a target site. rsc.org
Successful encapsulation of this compound has been achieved using whey protein microbeads cross-linked with calcium chloride (CaCl₂). rsc.org In these systems, the pentapeptide showed a high affinity for the protein carrier, with a reported equilibrium constant of 37. rsc.org This high constant indicates that the peptide is more favorably distributed within the protein microbeads than in the surrounding aqueous environment, leading to a higher encapsulation efficiency (EE). rsc.org
The release kinetics of the encapsulated peptide have been shown to be inversely proportional to its hydrophobicity. rsc.orgrsc.org In a comparative study, the more hydrophobic pentapeptide this compound exhibited a slower release rate than the less hydrophobic dipeptide Phe-Trp. rsc.orgrsc.org
Table 2: Release Kinetics of Peptides from Protein Microbeads
| Peptide | Average Release Rate Constant (min⁻¹) after 1 hour | Reference |
|---|---|---|
| Phe-Trp | 0.1 | rsc.orgrsc.org |
| This compound | 0.014 | rsc.orgrsc.org |
This data demonstrates that the release of this compound from the carrier is significantly more controlled, with a rate constant approximately seven times lower than that of the smaller, less hydrophobic peptide. rsc.orgrsc.org
The stability and efficiency of peptide encapsulation are highly dependent on the choice of carrier material and the surrounding environmental conditions, such as pH and salt concentration. rsc.orgrsc.org
Carrier Materials: Proteins and polysaccharides are the primary carrier systems investigated for peptide encapsulation. rsc.org For this compound, whey protein has been effectively used to form microbeads. rsc.org The functional properties of proteins, such as their ability to form gels and their solubility, make them suitable carriers. rsc.org The interaction between the peptide and the carrier is crucial for stable encapsulation and is often based on hydrophilic or hydrophobic interactions. rsc.orgnih.gov
Environmental Conditions: The pH of the medium during encapsulation significantly influences the peptide's net charge and, consequently, the encapsulation efficiency due to electrostatic effects. rsc.orgrsc.org Research indicates that encapsulation using protein-based carriers is often more favorable under alkaline conditions. rsc.org For instance, maximum encapsulation efficiency has been reported at a pH of 10 in the presence of a dilute salt (CaCl₂) solution. rsc.orgrsc.org Conversely, the lowest efficiency was observed at a neutral pH combined with a high salt concentration. rsc.orgrsc.org This suggests that for this compound, manipulating the pH and ionic strength of the processing environment is a critical strategy for optimizing encapsulation stability and yield.
Table 3: Influence of Environmental Conditions on Encapsulation Efficiency (EE)
| Condition | Effect on EE | Rationale | Reference |
|---|---|---|---|
| Alkaline pH (e.g., 8.5-10) | Favorable / Maximum EE | Optimizes electrostatic interactions between the peptide and protein carrier. | rsc.orgrsc.org |
| Neutral pH | Least Favorable EE | Sub-optimal electrostatic state for binding. | rsc.orgrsc.org |
| Dilute Salt Concentration (with optimal pH) | Enhances EE | Facilitates cross-linking of the carrier matrix (e.g., CaCl₂ with whey protein). | rsc.orgrsc.org |
| High Salt Concentration | Reduces EE | Can interfere with the necessary electrostatic interactions for stable encapsulation. | rsc.orgrsc.org |
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | Leucyl-tryptophyl-methionyl-arginyl-phenylalanine |
| This compound-Ala | Leucyl-tryptophyl-methionyl-arginyl-phenylalanyl-alanine |
| Arg-Phe | Arginyl-phenylalanine |
| Phe-Trp | Phenylalanyl-tryptophan |
| L-Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |
| L-Methionine | (2S)-2-amino-4-(methylthio)butanoic acid |
| CaCl₂ | Calcium Chloride |
Future Research Directions and Translational Perspectives
Elucidating Unexplored Enzymatic and Receptor Interactions
Further investigation into the enzymatic processing of Leu-Trp-Met-Arg-Phe is a key area for future research. While it is known to be a substrate for certain enzymes, a comprehensive understanding of all its enzymatic interactions is lacking. For instance, studies have shown that the hexapeptide this compound-Ala is partially hydrolyzed by cathepsin A1, which releases amino acids from the C-terminal end. capes.gov.br Additionally, brain cathepsin B has been shown to split off the C-terminal dipeptide from the synthetic substrate this compound-Ala. ibmc.msk.ru The peptide this compound-Ala has also been noted as an oligopeptide that shows significant inhibition of dipeptidyl peptidase-III (DPP-III). tandfonline.comtandfonline.com
Future studies should aim to identify and characterize other proteases and peptidases that may metabolize or be inhibited by this compound. Understanding these interactions is crucial for predicting the peptide's stability and bioavailability in different tissues.
On the receptor front, identifying novel receptor targets for this compound is a priority. While the individual amino acids within the peptide are known to interact with various receptors, the specific receptor profile for the intact pentapeptide is not fully elucidated. For example, the constituent amino acids are involved in signaling pathways such as mTOR, MAPK, and those involving calcium-sensing receptors. nih.gov The aromatic residues Trp and Phe are recognized as important for protein-protein interactions. sci-hub.se Specifically, the interaction of the C-terminal Phenylalanine of some peptides with residues like Phe255 and Trp259 in the apelin receptor is critical for receptor internalization. nih.gov Given the sequence, it is plausible that this compound could interact with receptors that recognize hydrophobic and aromatic motifs. High-throughput screening assays and computational docking studies could be employed to identify new binding partners.
Investigating Novel Biological Roles and Signaling Pathways
The individual amino acids of this compound are implicated in a multitude of biological processes. Leucine, for instance, can activate the mTOR pathway, which is involved in cell proliferation. nih.gov Arginine plays a role in immune responses and intestinal health. nih.gov Tryptophan can modulate intestinal inflammation. nih.gov Methionine and Valine can also activate the mTOR complex 1 pathway. nih.gov The tetrapeptide Phe-Met-Arg-Phe amide has been shown to activate potassium channels and inhibit insulin (B600854) and somatostatin (B550006) secretion. medchemexpress.com
Future research should focus on the integrated biological effects of the entire pentapeptide. Investigating its role in complex physiological processes such as immune modulation, neurotransmission, and metabolic regulation is warranted. Elucidating the downstream signaling cascades activated by this compound upon receptor binding is a critical next step. This could involve techniques like phosphoproteomics and transcriptomics to map the signaling networks it influences. For example, studies on other peptides have utilized such multi-omics approaches to understand their effects on cellular metabolism. asm.orgplos.org
Development of Advanced Peptidomimetics Based on this compound Scaffold
The native peptide structure of this compound may have limitations in terms of stability and bioavailability. Peptidomimetics, which are molecules that mimic the structure and function of peptides, offer a promising strategy to overcome these challenges. nih.govresearchgate.net
Future efforts in this area should focus on designing and synthesizing peptidomimetics based on the this compound scaffold. This can involve:
Incorporating unnatural amino acids: Replacing one or more of the natural amino acids with synthetic analogues can enhance resistance to enzymatic degradation. nih.gov
Cyclization: Creating cyclic versions of the peptide can improve conformational stability and receptor binding affinity. researchgate.net
Modifying the peptide backbone: Alterations to the amide bonds can increase metabolic stability.
The goal is to develop analogues with improved pharmacokinetic properties while retaining or even enhancing the desired biological activity. Structure-activity relationship (SAR) studies will be essential to guide the design of these advanced peptidomimetics.
Integration of Multi-Omics Data for Systems-Level Understanding of Peptide Function
A holistic understanding of the biological impact of this compound requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. asm.orgplos.orgbiorxiv.org This systems biology approach can reveal how the peptide influences cellular networks and pathways on a global scale.
Future research should employ multi-omics strategies to:
Identify genes and proteins whose expression is altered by the peptide.
Map the metabolic pathways that are affected.
Construct comprehensive models of the peptide's mechanism of action.
By combining experimental data with computational modeling, researchers can gain deeper insights into the complex biological functions of this compound and its potential for translation into therapeutic applications. For instance, understanding how amino acid availability impacts various cellular pathways can provide context for the peptide's effects. biorxiv.orgbiorxiv.orgmdpi.com
Q & A
Basic Research Questions
Q. How can Leu-Trp-Met-Arg-Phe be reliably identified and quantified in biological samples?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) for peptide sequencing. For quantification, employ isotope-labeled internal standards (e.g., SILAC or AQUA peptides) to minimize matrix effects. High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 280 nm, exploiting Trp's absorbance) is standard for purification and quantification .
Q. What experimental strategies are recommended for determining the secondary structure of this compound?
- Methodological Answer : Circular dichroism (CD) spectroscopy is ideal for analyzing α-helix, β-sheet, or random coil conformations in aqueous solutions. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) provides residue-specific structural insights but requires high peptide purity (>95%) and solubility optimization in deuterated solvents .
Q. What are the challenges in synthesizing this compound via solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Key challenges include:
- Oxidation of Methionine : Use scavengers (e.g., dimethyl sulfide) during cleavage to prevent Met oxidation.
- Arg Side-Chain Protection : Employ orthogonal protecting groups (e.g., Pmc or Pbf) to avoid premature deprotection.
- Aggregation during Synthesis : Incorporate pseudoproline dipeptides or microwave-assisted SPPS to improve coupling efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on the biological activity of this compound across studies?
- Methodological Answer : Conduct a systematic meta-analysis focusing on:
- Experimental Conditions : Compare buffer pH, ionic strength, and temperature variations.
- Source Variability : Validate peptide purity (e.g., via HPLC-MS) and confirm endotoxin levels in cell-based assays.
- Model Systems : Replicate findings in multiple models (e.g., in vitro cell lines vs. in vivo animal studies) to assess context-dependent effects .
Q. What computational approaches are suitable for predicting this compound interactions with target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model peptide-protein binding kinetics.
- Docking Algorithms : Apply AutoDock Vina or HADDOCK for binding site prediction, prioritizing residues with high solvent-accessible surface areas (e.g., Arg and Phe for hydrophobic interactions).
- Machine Learning : Train models on peptide-protein interaction databases (e.g., PDB, STRING) to predict binding affinities .
Q. How should researchers design experiments to evaluate the metabolic stability of this compound in serum?
- Methodological Answer :
- Incubation Protocol : Mix the peptide with human serum (37°C, pH 7.4) and sample at intervals (0, 15, 30, 60 mins).
- Termination and Analysis : Precipitate serum proteins with acetonitrile, then analyze supernatants via LC-MS to quantify intact peptide degradation.
- Control Experiments : Include protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. non-enzymatic degradation .
Data Analysis and Reproducibility
Q. How can statistical methods address variability in functional assays involving this compound?
- Methodological Answer :
- Power Analysis : Predefine sample sizes using tools like G*Power to ensure adequate statistical power (α = 0.05, β = 0.2).
- Normalization : Use Z-score normalization or housekeeping genes (e.g., GAPDH) in qPCR/immunoblotting.
- Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., batch effects in peptide synthesis) .
Ethical and Regulatory Compliance
Q. What GDPR considerations apply to studies using this compound in human-derived samples?
- Methodological Answer :
- Data Anonymization : Remove identifiers from participant metadata linked to peptide analysis.
- Informed Consent : Ensure consent forms explicitly cover genomic/proteomic data storage in repositories (e.g., PRIDE Archive).
- Institutional Review : Submit protocols to ethics committees for GDPR compliance checks, particularly for cross-border data transfers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
